molecular formula C14H13ClO B6380744 2-Chloro-5-(2,3-dimethylphenyl)phenol CAS No. 1261941-97-2

2-Chloro-5-(2,3-dimethylphenyl)phenol

Cat. No.: B6380744
CAS No.: 1261941-97-2
M. Wt: 232.70 g/mol
InChI Key: BURPYTGFPCTQKA-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,3-dimethylphenyl)phenol is a substituted phenolic compound characterized by a chlorine atom at the 2-position and a 2,3-dimethylphenyl group at the 5-position of the phenol ring. The compound’s reactivity and stability are influenced by the electron-donating dimethylphenyl group, which may reduce phenolic acidity compared to electron-withdrawing substituents .

Properties

IUPAC Name

2-chloro-5-(2,3-dimethylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-9-4-3-5-12(10(9)2)11-6-7-13(15)14(16)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURPYTGFPCTQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685860
Record name 4-Chloro-2',3'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-97-2
Record name 4-Chloro-2',3'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,3-dimethylphenyl)phenol can be achieved through several methods. One common approach involves the chlorination of 5-(2,3-dimethylphenyl)phenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(2,3-dimethylphenyl)phenol may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,3-dimethylphenyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the phenol group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of 5-(2,3-dimethylphenyl)aniline or 5-(2,3-dimethylphenyl)thiophenol.

    Oxidation: Formation of 2-chloro-5-(2,3-dimethylphenyl)quinone.

    Reduction: Formation of 5-(2,3-dimethylphenyl)phenol.

Scientific Research Applications

2-Chloro-5-(2,3-dimethylphenyl)phenol is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,3-dimethylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can disrupt the function of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Chloro-5-(2,3-dimethylphenyl)phenol and its analogs:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Physical State Key Properties Hazard/Safety
2-Chloro-5-(2,3-dimethylphenyl)phenol (Target) 2,3-Dimethylphenyl C₁₄H₁₃ClO 232.71 Not reported Likely solid; electron-donating substituent reduces acidity (vs. Cl⁻/CF₃ analogs). Data unavailable; assume chlorophenol risks.
2-Chloro-5-(trifluoromethyl)phenol Trifluoromethyl (CF₃) C₇H₄ClF₃O 196.56 Yellow liquid Strong electron-withdrawing CF₃ increases acidity (lower pKa); higher volatility. Irritant (Hazard Class 3) .
2-Chloro-5-(piperidin-1-ylmethyl)phenol Piperidinylmethyl C₁₂H₁₆ClNO 225.71 Discontinued Basic nitrogen enhances solubility in acidic media; potential bioactivity. Limited data; lab-use only .
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol 3-Cyano-2-fluorophenyl C₁₃H₇ClFNO 247.65 Not reported Cyano + F groups increase acidity and H-bonding potential; suited for electrophilic reactions. No hazard data; handle as toxic.

Key Insights:

Substituent Effects on Acidity: The dimethylphenyl group in the target compound is electron-donating, likely resulting in a higher pKa (less acidic) compared to analogs with electron-withdrawing groups like CF₃ (e.g., 2-Chloro-5-(trifluoromethyl)phenol) or cyano-fluorophenyl . The trifluoromethyl derivative’s liquid state at room temperature contrasts with the probable solid state of the target compound, highlighting how substituents influence phase behavior .

Solubility and Reactivity: The piperidinylmethyl analog’s nitrogen atom may improve aqueous solubility under acidic conditions, whereas the target compound’s hydrocarbon substituent favors organic solvents . The cyano-fluorophenyl analog’s dual electron-withdrawing groups enhance reactivity in nucleophilic or catalytic reactions compared to the dimethylphenyl group .

Safety and Applications: The trifluoromethyl compound’s irritant classification underscores the need for careful handling of halogenated phenols, a likely concern for the target compound as well .

Research Implications and Limitations

While the provided evidence lacks direct experimental data on 2-Chloro-5-(2,3-dimethylphenyl)phenol, comparisons with structural analogs allow for informed hypotheses about its behavior. Future studies should prioritize:

  • Experimental determination of pKa, solubility, and thermal stability.
  • Toxicity profiling to address safety gaps.
  • Exploration of applications in drug discovery (e.g., antimicrobial activity) or polymer science, leveraging its lipophilic aromatic structure.

Note: Cross-referencing with crystallographic tools (e.g., SHELX , ORTEP ) may aid in structural elucidation, while non-target screening methodologies could identify environmental or biological interactions.

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